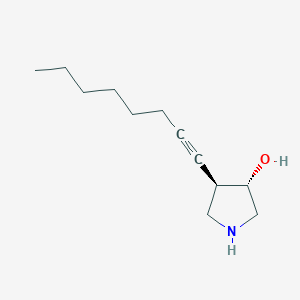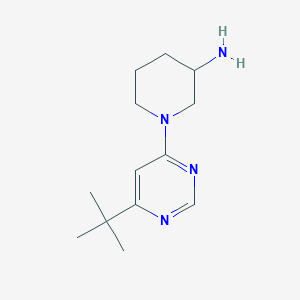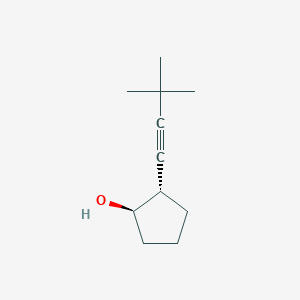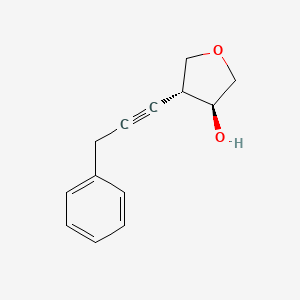![molecular formula C11H23NO3 B1531890 1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597669-05-0](/img/structure/B1531890.png)
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol
Übersicht
Beschreibung
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol (DEMA) is an organic compound belonging to the cyclobutanol family. It is a colorless liquid with a molecular weight of 174.24 g/mol and a boiling point of 143°C. DEMA is a chiral compound, with two enantiomers (R- and S-) that exhibit different properties and reactivities. DEMA has been widely studied for its potential applications in the fields of medicine, biochemistry, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol is related to compounds with cyclobutane cores, which are of significant interest in synthetic chemistry due to their unique structural and electronic properties. Research in this area focuses on the synthesis of novel cyclobutane derivatives and understanding their structural characteristics.
- Stereodivergent Syntheses : One study discusses the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, showcasing the stereodivergent synthesis capabilities for cyclobutane derivatives (Izquierdo et al., 2002).
- Synthesis of Amino Acid Derivatives : Another research effort led to the preparation of several derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid through enantiodivergent synthetic sequences, leading to the creation of bis(cyclobutane) beta-dipeptides with high rigidity, demonstrating the cyclobutane ring's potential as a structure-promoting unit (Izquierdo et al., 2005).
Catalysis and Reactions
Cyclobutane derivatives play a pivotal role in catalysis and organic reactions, contributing to the development of new synthetic pathways and the creation of complex molecular structures.
- Catalytic Hydroamination : Research into diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes highlights the high reactivity of cyclobutene derivatives in catalytic processes, leading to the efficient creation of biologically relevant structures (Feng et al., 2019).
Photocatalysis
Cyclobutane derivatives are also explored in the context of photocatalysis, where they participate in light-mediated reactions, offering environmentally friendly and efficient synthetic routes.
- Visible Light Photocatalysis : The use of flavin derivatives in visible light photocatalysis for efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions represents a novel application of cyclobutane derivatives, indicating their potential in green chemistry and sustainable synthesis strategies (Mojr et al., 2015).
Eigenschaften
IUPAC Name |
1-[(2,2-diethoxyethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-3-14-10(15-4-2)8-12-9-11(13)6-5-7-11/h10,12-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDIJSISDQKWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1(CCC1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)

![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)
![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)


![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)